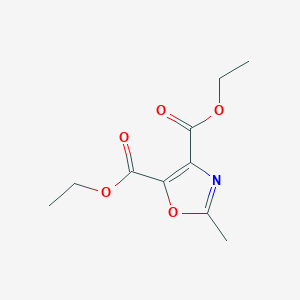
1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
Overview
Description
1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, commonly known as 4F-PPP, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of pyrovalerone and has a molecular formula of C13H17NO.HCl. 4F-PPP is known to produce effects similar to those of other cathinone derivatives such as MDPV and α-PVP.
Mechanism of Action
The exact mechanism of action of 4F-PPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant effects of the drug.
Biochemical and Physiological Effects:
The effects of 4F-PPP on the body are similar to those of other cathinone derivatives. It produces feelings of euphoria, increased energy, and decreased appetite. It can also cause increased heart rate, blood pressure, and body temperature. Long-term use of 4F-PPP can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
4F-PPP has several advantages as a research chemical. It is relatively easy to synthesize and is readily available for purchase. However, its use is limited due to its potential for abuse and the lack of information on its long-term effects.
Future Directions
Further research is needed to fully understand the effects of 4F-PPP on the brain and behavior. This includes studying its potential as a treatment for certain medical conditions and its potential for abuse and addiction. Additionally, research is needed to develop safer and more effective alternatives to cathinone derivatives such as 4F-PPP.
Scientific Research Applications
4F-PPP has been the subject of several scientific studies due to its potential use as a research chemical. It has been used in the development of new medications and as a tool for studying the effects of cathinone derivatives on the brain and behavior.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-12-5-3-11(4-6-12)13(16)7-10-15-8-1-2-9-15;/h3-6H,1-2,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKRVDQJBYQSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638781 | |
| Record name | 1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-37-9 | |
| Record name | 1-Propanone, 1-(4-fluorophenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC211432 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-](/img/structure/B3054557.png)



![Methyl [(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)


![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)





